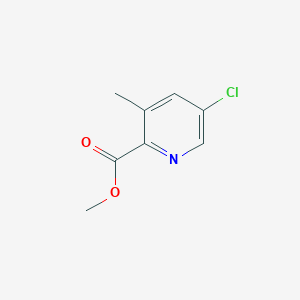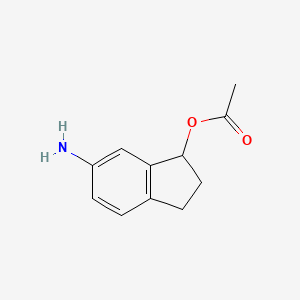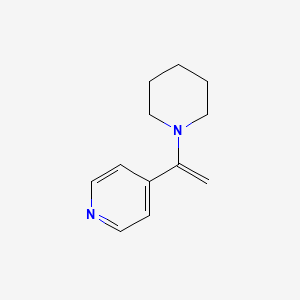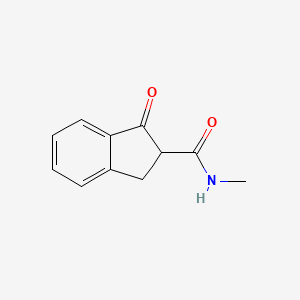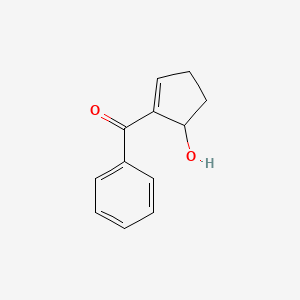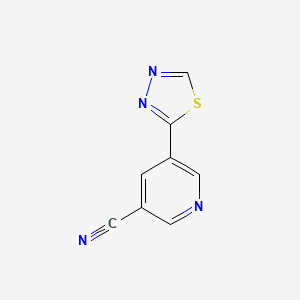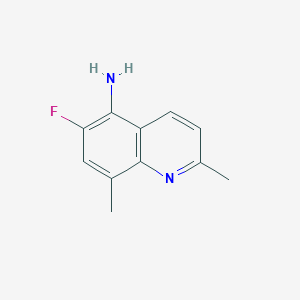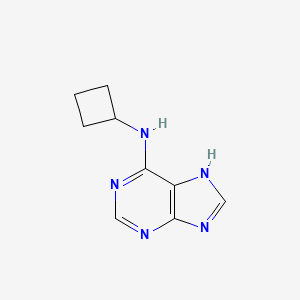
N-cyclobutyl-7H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preferred method for synthesizing N-CYCLOBUTYL-1H-PURIN-6-AMINE involves the interaction of 6-chloropurine with cyclobutylamine without any catalyst . This reaction typically occurs in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine . The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution of the chlorine atom in 6-chloropurine with the cyclobutylamine group .
Industrial Production Methods
Industrial production methods for N-CYCLOBUTYL-1H-PURIN-6-AMINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
N-CYCLOBUTYL-1H-PURIN-6-AMINE undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 6-position of the purine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, with reactions typically occurring in polar solvents and in the presence of tertiary amines.
Oxidation and Reduction: Standard oxidizing and reducing agents used for purine derivatives may include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various N-substituted purine derivatives .
科学研究应用
N-CYCLOBUTYL-1H-PURIN-6-AMINE has several applications in scientific research:
作用机制
The mechanism of action for N-CYCLOBUTYL-1H-PURIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in nucleic acid metabolism . The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
6-Chloropurine: A precursor in the synthesis of N-CYCLOBUTYL-1H-PURIN-6-AMINE.
2-Aminopurine: Another purine derivative with similar chemical properties but different biological activities.
Uniqueness
N-CYCLOBUTYL-1H-PURIN-6-AMINE is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other purine derivatives . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
属性
CAS 编号 |
117778-37-7 |
|---|---|
分子式 |
C9H11N5 |
分子量 |
189.22 g/mol |
IUPAC 名称 |
N-cyclobutyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H11N5/c1-2-6(3-1)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,1-3H2,(H2,10,11,12,13,14) |
InChI 键 |
VMYZUPTWPYPEPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



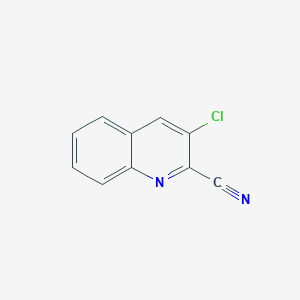
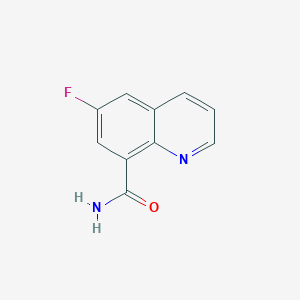
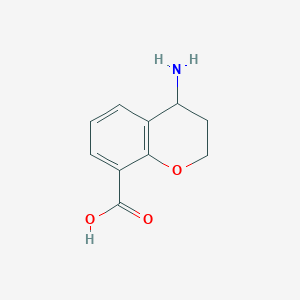
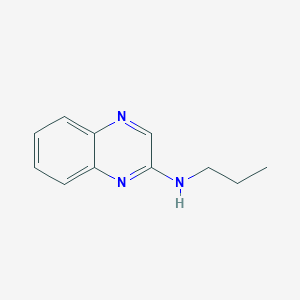

![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
